REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(O)(C)C.[C:13]1(I)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:20]([NH2:24])[CH2:21][CH2:22][CH3:23]>O.C(OCC)C.[Cu]I.C(O)CO>[CH2:20]([NH:24][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:21][CH2:22][CH3:23] |f:0.1.2.3,7.8|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.224 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)I
|
Name
|
|
Quantity
|
0.237 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
0.222 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
water ethyl ether
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)OCC
|
Name
|
K3PO4
|
Quantity
|
849 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
CuI
|
Quantity
|
19 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was then sealed
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (3×5 mL)
|
Type
|
WASH
|
Details
|
washed with brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235 mg | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |